Deruxtecan (DXd), formally known as MAAA-1181a, is a potent topoisomerase I inhibitor payload used in the creation of antibody-drug conjugates (ADCs) [, , , , ]. It is a derivative of exatecan . Deruxtecan is not used independently as a therapeutic agent but serves as a cytotoxic component that is linked to antibodies targeting specific cancer cells. [, , , , ] This approach aims to deliver highly potent chemotherapy directly to tumor cells while minimizing systemic toxicity. [, , , , ] In scientific research, Deruxtecan is crucial in exploring novel cancer therapies, investigating drug delivery mechanisms, and studying the interplay between targeted therapies and the immune system. [, , , ]
Exploring new targets: Investigating the conjugation of Deruxtecan to antibodies targeting other cancer-specific proteins could expand its application to a broader range of tumor types. [, ]
Optimizing linker technology: Developing more stable and tumor-selective linkers could further enhance the efficacy and safety of Deruxtecan-based ADCs by maximizing drug delivery to tumor cells and minimizing off-target toxicity.
Combination therapies: Combining Deruxtecan-based ADCs with other cancer therapies, such as immune checkpoint inhibitors or other targeted therapies, may provide synergistic anti-tumor effects. [, , ]
Biomarker development: Identifying biomarkers that predict response to Deruxtecan-based ADCs could personalize treatment and improve patient outcomes.
Addressing resistance mechanisms: Investigating mechanisms of resistance to Deruxtecan-based ADCs could lead to the development of strategies to overcome resistance and enhance the durability of response. [, ]
Deruxtecan is classified as a small molecule drug and is categorized under the class of topoisomerase I inhibitors. It was developed by Daiichi Sankyo and has been incorporated into ADCs like trastuzumab deruxtecan (Enhertu), which targets the HER2 receptor on cancer cells . The compound's design aims to improve therapeutic efficacy while minimizing systemic toxicity, a common challenge in conventional chemotherapy.
Deruxtecan's synthesis involves multiple steps, focusing on the attachment of the exatecan derivative to a monoclonal antibody via a cleavable linker. The synthesis typically follows these methods:
Technical details regarding the synthesis include controlling reaction conditions to optimize yield and purity, which are critical for clinical applications .
The molecular structure of Deruxtecan features a complex arrangement that includes:
Deruxtecan participates in several key chemical reactions:
These reactions are crucial for ensuring that Deruxtecan remains inactive until it reaches its target site within cancer cells.
The mechanism of action of Deruxtecan involves:
This targeted approach enhances therapeutic efficacy while reducing off-target effects associated with traditional chemotherapeutics.
Deruxtecan exhibits several notable physical and chemical properties:
These properties are essential for formulating effective drug delivery systems .
Deruxtecan has significant applications in scientific research and clinical settings:
The antibody component of trastuzumab deruxtecan (T-DXd) is a humanized immunoglobulin G1 (IgG1) monoclonal antibody (trastuzumab) that binds with high specificity to subdomain IV of the human epidermal growth factor receptor 2 (HER2) extracellular domain. This binding domain (epitope) is distinct from that targeted by pertuzumab (subdomain II), allowing potential combinatorial strategies. The HER2-binding affinity (KD = 0.8 nM) enables rapid internalization upon antigen engagement, facilitating efficient payload delivery into tumor cells. The IgG1 backbone additionally mediates antibody-dependent cellular cytotoxicity (ADCC) and complement-dependent cytotoxicity (CDC), contributing to secondary antitumor mechanisms beyond payload delivery. Engineering of the Fc region minimizes Fcγ receptor binding, reducing nonspecific immune activation and off-target effects [1] [3] [6].
Table 1: Key Properties of HER2-Targeting Antibodies in ADCs
Antibody | Binding Domain | Affinity (KD) | Engineered Features |
---|---|---|---|
Trastuzumab (T-DXd) | HER2 Subdomain IV | 0.8 nM | Fc-optimized for reduced immune activation |
Pertuzumab | HER2 Subdomain II | 1.2 nM | Dimerization inhibition |
hu7C2 (Experimental) | HER2 Subdomain I | 0.57 nM | THIOMAB® technology for site-specific conjugation |
T-DXd employs a proprietary tetrapeptide-based cleavable linker (GGFG sequence) that connects the antibody to the cytotoxic payload. This linker demonstrates remarkable plasma stability (<2% payload release over 21 days in circulation) but undergoes efficient cleavage by lysosomal cathepsins (B, L, and S) upregulated in tumor cells. The linker’s design incorporates a para-aminobenzylcarbamate (PABC) self-immolative spacer, which releases the payload upon enzymatic cleavage of the peptide backbone. Crucially, the hydrophilicity of the linker counterbalances the hydrophobicity of the payload, minimizing aggregation and ensuring optimal pharmacokinetics. The cleavable nature enables the "bystander effect," where released DXd diffuses into neighboring tumor cells regardless of their HER2 status, enhancing efficacy in heterogeneous tumors [1] [2] [7].
Table 2: Characteristics of Tetrapeptide Linker in T-DXd
Property | Specification | Functional Impact |
---|---|---|
Sequence | Gly-Gly-Phe-Gly (GGFG) | Cathepsin B/L/S cleavage site |
Stability (Plasma) | >98% intact at 21 days | Minimizes premature payload release |
Self-Immolative Spacer | para-aminobenzylcarbamate (PABC) | Ensumes efficient payload release post-cleavage |
Hydrophilicity | High | Counters payload hydrophobicity; prevents aggregation |
The payload, DXd (an exatecan derivative), is a DNA topoisomerase I inhibitor with a potency 10-fold greater than SN-38 (the active metabolite of irinotecan). Its mechanism involves stabilizing the topoisomerase I-DNA cleavage complex, inducing irreversible DNA double-strand breaks during replication. DXd exhibits a short half-life (<4 hours) in systemic circulation, minimizing off-target toxicity, while its membrane permeability (logP = 1.8) facilitates the bystander effect. Unlike conventional topoisomerase inhibitors, DXd retains efficacy against cancer cells expressing multidrug resistance proteins (e.g., P-glycoprotein), broadening its utility in treatment-resistant tumors. The payload’s optimized steric configuration prevents recognition by efflux pumps, a key limitation of earlier camptothecin analogs [1] [6] [10].
T-DXd achieves a homogeneous DAR of ~8 through site-specific conjugation via engineered cysteine residues. Traditional stochastic conjugation methods (e.g., lysine or interchain cysteine coupling) yield heterogeneous DAR distributions (0–8), resulting in suboptimal pharmacokinetics and efficacy. High DAR species (>4) typically exhibit accelerated plasma clearance due to increased hydrophobicity. T-DXd overcomes this via:
Table 3: DAR and Pharmacokinetic Profiles of HER2 ADCs
ADC | DAR | Conjugation Method | Plasma Half-Life (Days) | Clearance Mechanism |
---|---|---|---|---|
Trastuzumab Deruxtecan (T-DXd) | ~8 | Site-specific (Engineered cysteine) | 5.7 | Target-mediated at low doses |
Trastuzumab Emtansine (T-DM1) | 3.5 | Stochastic (Lysine) | 4.0 | FcRn recycling |
Sacituzumab Govitecan | 7.6 | Stochastic (Cysteine) | 0.67 | Rapid hydrolysis |
Experimental THIOMAB® ADCs | 2 | Site-specific (Cysteine) | 7–10 | Reduced hydrophobicity |
Deruxtecan-based ADCs exhibit distinct pharmacological advantages over conventional ADC platforms due to synergistic linker-payload engineering:
Table 4: Comparative ADC Linker-Payload Systems
ADC (Payload) | Linker Type | Payload Mechanism | Bystander Effect | ABC Transporter Resistance |
---|---|---|---|---|
T-DXd (DXd) | Enzymatically cleavable (GGFG) | Topoisomerase I inhibition | Yes | Resistant |
T-DM1 (DM1) | Non-cleavable (MCC) | Microtubule disruption | No | Susceptible |
Sacituzumab Govitecan (SN-38) | Hydrolysable (CL2A) | Topoisomerase I inhibition | Limited | Susceptible |
Brentuximab Vedotin (MMAE) | Protease-cleavable (dipeptide) | Microtubule disruption | Yes | Susceptible |
Enfortumab Vedotin (MMAE) | Protease-cleavable (dipeptide) | Microtubule disruption | Yes | Susceptible |
Deruxtecan-based ADCs represent a paradigm shift in oncology through integrated optimization of antibody specificity, linker stability, and payload delivery. The platform’s modular design enables adaptation to novel targets beyond HER2 (e.g., TROP2, HER3), underscoring its transformative potential in precision oncology [7] [10].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7